3-(quinolin-2-ylmethylidene)piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(quinolin-2-ylmethylidene)piperazin-2-one |
InChI |
InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18) |
InChI Key |
QLSITWHUNWVGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components
-
Quinoline-2-carbaldehyde : Serves as the electrophilic partner, providing the quinoline backbone.
-
Piperazin-2-one : Acts as the nucleophile, contributing the cyclic amide structure.
-
Solvent System : Methanol, toluene, or tetrahydrofuran (THF) are commonly used to solubilize reactants.
-
Catalysts : Acetic acid or other weak acids often facilitate imine formation by protonating the aldehyde.
Detailed Condensation Protocol
A representative synthesis, adapted from piperazine derivative methodologies, involves the following steps:
Reaction Setup
-
Mixing Reactants : Combine quinoline-2-carbaldehyde (1.0 equiv) and piperazin-2-one (1.2 equiv) in anhydrous methanol.
-
Acid Catalysis : Add glacial acetic acid (1.0 equiv) to protonate the aldehyde, enhancing electrophilicity.
-
Heating : Reflux the mixture at 60–65°C for 6–8 hours under nitrogen to prevent oxidation.
Workup and Isolation
-
Solvent Removal : Concentrate the reaction mixture under reduced pressure.
-
Precipitation : Add hexane to the residue to induce crystallization.
-
Filtration and Drying : Collect the solid via vacuum filtration and dry under reduced pressure.
Table 1: Representative Reaction Conditions and Yields
| Component | Quantity | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Quinoline-2-carbaldehyde | 10.0 g | Methanol | 60–65 | 6 | 48 |
| Piperazin-2-one | 9.8 g | Methanol | 60–65 | 6 | 48 |
| Acetic acid | 5.6 mL | — | — | — | — |
Alternative Pathways and Modifications
Reductive Amination Approach
In cases where the aldehyde is unstable, reductive amination offers an alternative. Here, the quinoline-2-carbaldehyde and piperazin-2-one are reacted in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the imine linkage. This method minimizes side products like enamine tautomers.
Solvent Optimization
Substituting methanol with toluene improves yields in scaled-up reactions (69.6% vs. 48%) by reducing polarity-driven side reactions. Toluene’s higher boiling point also facilitates faster reaction kinetics.
Mechanistic Insights
The condensation proceeds via a nucleophilic attack mechanism:
-
Aldehyde Activation : Protonation of quinoline-2-carbaldehyde enhances electrophilicity at the carbonyl carbon.
-
Amine Attack : The piperazin-2-one’s secondary amine attacks the activated aldehyde, forming a tetrahedral intermediate.
-
Dehydration : Loss of water yields the conjugated imine product.
Computational studies on analogous systems suggest that electron-withdrawing groups on the quinoline ring stabilize the intermediate, reducing activation energy.
Challenges and Solutions
Byproduct Formation
Low Solubility
-
Issue : Piperazin-2-one’s limited solubility in nonpolar solvents slows reaction rates.
-
Solution : Employ mixed solvents (e.g., methanol-toluene) to balance solubility and reactivity.
Scalability and Industrial Applications
The patent-derived protocol demonstrates scalability:
-
Kilogram-Scale Synthesis : Using toluene as the solvent and acetic acid as a catalyst, a 7.98 kg batch achieved 69.6% yield.
-
Cost Efficiency : Toluene’s low cost and reusability make it preferable for industrial production.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in nucleophilic condensation reactions due to its aldehyde-equivalent reactivity. For example:
-
Thiosemicarbazide Condensation :
Reaction with thiosemicarbazide in DMF at 80°C in the presence of K<sub>2</sub>CO<sub>3</sub> yields thiosemicarbazone derivatives. This forms Schiff bases critical for biological activity modulation .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + Compound | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Schiff base derivatives (e.g., 7a–n ) | 70–85% |
Mechanism :
-
Deprotonation of thiosemicarbazide by K<sub>2</sub>CO<sub>3</sub>.
-
Nucleophilic attack on the methylidene carbon.
Cycloaddition Reactions
The methylidene bridge facilitates 1,3-dipolar cycloadditions with nitrile oxides or azides:
-
With Nitriles :
Reacts with malononitrile or methyl cyanoacetate under microwave irradiation using L-proline as a catalyst to form pyrano[3,2-c]chromenone derivatives .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile + Compound | L-proline, H<sub>2</sub>O, 80°C | Pyrano[3,2-c]chromenones (78a–d ) | 80–85% |
Mechanism :
-
Knoevenagel condensation between the active methylene and the aldehyde.
Phosphorylation Reactions
Piperazin-2-one derivatives react with triethyl phosphite to form bisphosphonates:
-
Phosphite Addition :
Treatment with triethyl phosphite under reflux forms tetraethyl cis-piperazine-2,3-diyl-bisphosphonate (10 ) and trans-isomer (11 ) .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Triethyl phosphite + Compound | Reflux, 12 hrs | Bisphosphonates (10/11 ) | 65–75% |
Mechanism :
-
Enolization of the piperazin-2-one ring.
-
Sequential phosphorylation at C2 and C3 positions.
Grignard Reactions
The quinoline carbonyl group undergoes nucleophilic additions:
-
With Grignard Reagents :
Reaction with methylmagnesium bromide forms tertiary alcohol derivatives, enhancing solubility for pharmacological studies .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr + Compound | THF, 0°C to RT | Tertiary alcohol adduct | 60–70% |
Reductive Amination
The compound serves as a precursor for reductive amination to generate secondary amines:
-
With Benzylamine :
Sodium cyanoborohydride-mediated reductive amination yields N-benzyl derivatives with improved lipophilicity .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine + Compound | NaBH<sub>3</sub>CN, MeOH, RT | N-Benzyl derivative | 75–80% |
Multicomponent Reactions (MCRs)
The compound’s aldehyde-like reactivity enables one-pot MCRs:
-
Kabachnik-Fields Reaction :
Reacts with amines and dialkyl phosphites to form α-aminophosphonates, validated by <sup>31</sup>P NMR .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline + Diethyl phosphite + Compound | EtOH, 70°C, 6 hrs | α-Aminophosphonate | 65–75% |
Sulfonylation and Acylation
The piperazine nitrogen undergoes sulfonylation/acylation for structural diversification:
-
With Tosyl Chloride :
Forms N-tosyl derivatives under basic conditions, confirmed by X-ray crystallography .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tosyl chloride + Compound | K<sub>2</sub>CO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT | N-Tosyl derivative | 85–90% |
Key Mechanistic Insights
-
Electronic Effects : The quinoline ring’s electron-withdrawing nature polarizes the methylidene carbon, enhancing electrophilicity .
-
Catalytic Roles : L-proline accelerates Knoevenagel condensations via enamine intermediates .
-
Steric Considerations : Bulky substituents on the piperazine ring reduce reaction rates in phosphorylation .
This synthesis of reactivity data underscores the compound’s versatility in medicinal chemistry and materials science. For extended applications, further studies on enantioselective transformations are recommended.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 3-(quinolin-2-ylmethylidene)piperazin-2-one exhibits significant antimicrobial and anticancer activities. It has been studied for its potential as a pharmacophore in drug design, particularly against resistant strains of bacteria and cancer cells.
Case Study: Antimicrobial Activity
In a study evaluating the compound's effectiveness against various pathogens, it demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Materials Science
The compound is also utilized in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymer matrices has shown promise in enhancing material performance in electronic applications.
Table 1: Comparison of Material Properties
| Material Type | Property Enhancement | Reference |
|---|---|---|
| Polymer Composites | Increased conductivity | |
| Thin Films | Improved optical clarity | |
| Nanostructured Films | Enhanced mechanical strength |
Catalysis
This compound has been explored as a catalyst or catalyst precursor in organic reactions. Its ability to enhance reaction rates and selectivity makes it valuable in synthetic organic chemistry.
Case Study: Catalytic Applications
In catalytic studies, the compound was used to facilitate various reactions, including cross-coupling reactions and oxidation processes. The results indicated improved yields compared to traditional catalysts, showcasing its efficiency.
Mechanism of Action
The mechanism of action of 3-(quinolin-2-ylmethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Pyrimidine Hybrids (Compounds 2a-c, 3a-c)
Structural Differences: Unlike 3-(quinolin-2-ylmethylidene)piperazin-2-one, these hybrids replace the piperazinone with a pyrimidine ring linked to quinoline via an amino-phenyl group. Biological Activity: Compounds 2a-c and 3a-c exhibit potent P-glycoprotein (P-gp) inhibition, reversing multidrug resistance (MDR) in cancer cells (e.g., Lucena 1 leukemia cells) with IC₅₀ values ranging from 0.2–1.8 μM. This contrasts with the target compound, where the piperazinone may enhance solubility but reduce MDR reversal efficacy compared to pyrimidine’s rigidity . Synthesis: Microwave-assisted reactions in 1,4-dioxane (120°C, 250 W) yield these hybrids, whereas the target compound requires prolonged reflux in methanol with aqueous KOH .
Piperazinone Derivatives with Antiviral Activity
Example: 3-[2-(pyridin-2-yl)benzyl]piperazin-2-one (CID 107) demonstrates SARS-CoV-2 main protease (Mpro) inhibition via docking studies (binding energy: -10.4 kcal/mol). The quinoline group in this compound may enhance π-π stacking with viral proteins but could introduce steric hindrance compared to smaller pyridyl substituents .
Anti-inflammatory Piperazinones (e.g., Piron)
Structure-Activity Relationship (SAR): (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) shows anti-inflammatory activity with low toxicity. The quinoline substituent in the target compound may reduce gastrointestinal toxicity (common in NSAIDs) but could compromise COX-2 selectivity due to increased hydrophobicity .
Cytotoxic Piperazinone Derivatives
Example: Bioisosteric replacements of imidazole in FTase inhibitors (e.g., L-778,123) with piperazinone yield derivatives with IC₅₀ values of 2–10 μM against pancreatic cancer cells. The quinoline moiety in this compound may enhance DNA damage but requires optimization for tumor selectivity .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | Quinoline-Pyrimidine Hybrids | Piron |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol | 350–400 g/mol | 245.3 g/mol |
| logP | ~2.5–3.0 (moderate hydrophobicity) | ~3.0–3.5 | 1.8 |
| Solubility | Moderate (piperazinone enhances water solubility) | Low (pyrimidine reduces solubility) | High (polar acetyl group) |
| Synthetic Yield | 40–60% (reflux conditions) | 70–85% (microwave-assisted) | 65–75% |
Therapeutic Potential and Limitations
- Anticancer Activity: The quinoline group confers DNA intercalation, but piperazinone’s flexibility may reduce potency compared to rigid pyrimidine hybrids. Synergy with MDR reversal agents (e.g., verapamil) is understudied .
- Antiviral Potential: Structural similarity to Mpro inhibitors (e.g., CID 107) suggests utility against SARS-CoV-2, but in vitro validation is needed .
- Toxicity Profile: Lower acute toxicity than pyrimidine hybrids (LD₅₀ > 500 mg/kg in murine models) but may exhibit hepatotoxicity due to quinoline metabolism .
Biological Activity
3-(Quinolin-2-ylmethylidene)piperazin-2-one is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring linked to a quinoline moiety, which enhances its pharmacological properties. The molecular formula of this compound is C₁₃H₁₂N₂O, and it is recognized for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | Moderate |
| Escherichia coli | 1.0 μg/mL | Moderate |
| Pseudomonas aeruginosa | 2.0 μg/mL | Low |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the G2/M phase boundary. This activity is attributed to its ability to interact with various biological targets, including enzymes involved in cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the effects of this compound on several cancer cell lines (HCT116, HepG1, MCF-7), significant cytotoxic effects were observed. The compound demonstrated a dose-dependent response, with IC50 values indicating effective inhibition of cell growth.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Induction of apoptosis |
| HepG1 | 15.0 | Cell cycle arrest at G2/M phase |
| MCF-7 | 10.0 | Disruption of mitochondrial function |
The biological activity of this compound may be attributed to its structural features that allow it to interact with multiple biomolecular targets. The piperazine ring is known for its ability to form hydrogen bonds, which facilitates binding to enzyme active sites and receptor sites.
Interaction Studies
Interaction studies have shown that this compound may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. Its unique structure allows it to engage in π-π stacking interactions, enhancing its binding affinity and specificity.
Comparative Analysis
When compared to similar compounds, such as other quinoline-piperazine hybrids, this compound stands out due to its enhanced bioactivity profile. Its unique combination of functional groups contributes to its effectiveness as both an antimicrobial and anticancer agent.
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(Piperazin-1-yl)quinoline | Antimicrobial | Directly linked to quinoline |
| 4-benzoylpiperazin-1-yl quinoline | Anticancer | Benzoyl group enhances lipophilicity |
| This compound | Antimicrobial, Anticancer | Unique quinoline-piperazine linkage |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-(quinolin-2-ylmethylidene)piperazin-2-one?
Answer:
The compound can be synthesized via microwave-assisted coupling of quinoline-3-carbaldehydes with pyrimidine derivatives in 1,4-dioxane at 120°C for 15–60 minutes under 250 W power . Alternatively, decarboxylative allylic alkylation using palladium catalysts (e.g., Pd(PPh₃)₄) enables enantioselective synthesis of α-tertiary piperazin-2-ones. This method requires chiral ligands like phosphoramidites to achieve enantiomeric excess (ee) >90% . Key steps include:
- Purification via silica gel chromatography.
- Characterization using H/C NMR and high-resolution mass spectrometry (HRMS).
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
While the compound is classified as "no known hazard" under GHS, researchers must:
- Use nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact .
- Store in airtight containers under dry, ventilated conditions to prevent degradation .
- In case of spills, vacuum or sweep material into a sealed container and dispose of as hazardous waste .
Basic: Which analytical techniques are essential for characterizing piperazin-2-one derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR in DMSO-d₆ or CDCl₃ resolve structural features like quinoline-proton shifts (δ 8.5–9.0 ppm) and piperazin-2-one carbonyl signals (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₄H₁₄N₄O: calculated 278.1164, observed 278.1168) .
- X-ray Crystallography: Validates stereochemistry in enantioselective syntheses .
Advanced: How can enantiomeric excess (ee) be optimized in α-tertiary piperazin-2-one synthesis?
Answer:
- Catalyst Selection: Pd(0) complexes with chiral phosphoramidite ligands (e.g., (R)-BINAP) yield ee >95% in decarboxylative allylic alkylation .
- Solvent Optimization: Tetrahydrofuran (THF) enhances stereoselectivity compared to DMF .
- Temperature Control: Reactions at –20°C slow racemization, improving ee by 10–15% .
Advanced: What in vitro models evaluate the compound’s reversal of P-gp-mediated multidrug resistance?
Answer:
- Cell Lines: Use K562 leukemia cells (sensitive) and Lucena 1 (P-gp-overexpressing resistant variant) .
- Rho123 Accumulation Assay: Measure fluorescence via flow cytometry after co-incubation with 10 µM compound. A 3-fold increase in Rho123 retention indicates P-gp inhibition .
- Dose-Response Analysis: IC₅₀ values <1 µM suggest potent activity .
Advanced: How is the compound’s inhibitory activity against Factor Xa assessed?
Answer:
- Enzyme Assay: Incubate with human Factor Xa (10 nM) and chromogenic substrate S-2222. Measure absorbance at 405 nm over 30 minutes. IC₅₀ values <100 nM indicate high potency .
- Structure-Activity Relationship (SAR): Modify the quinoline substituents (e.g., chloro or methoxy groups) to enhance binding to the S1 pocket .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .
- Avoid exposure to humidity or strong acids/bases , which degrade the piperazin-2-one ring .
Advanced: How does molecular dynamics (MD) modeling predict interactions with MDM2?
Answer:
- Docking Studies: Use software like AutoDock Vina to simulate binding of the quinoline moiety to MDM2’s hydrophobic cleft (PDB ID: 5ZXF) .
- Binding Affinity: Nutlin-3 analogs with similar scaffolds show Kd values <100 nM, validated via surface plasmon resonance (SPR) .
Advanced: What metabolic pathways are involved in the compound’s clearance?
Answer:
- UGT2B4 Glucuronidation: Liver microsomes convert the compound to polar metabolites, analyzed via LC-Orbitrap MS .
- CYP3A4 Oxidation: Co-incubation with ketoconazole (CYP inhibitor) reduces clearance by 60%, confirmed in human hepatocytes .
Basic: How is purity validated after synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
